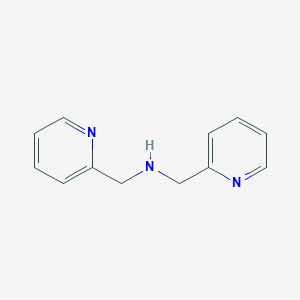

2,2'-Dipicolylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-3-7-14-11(5-1)9-13-10-12-6-2-4-8-15-12/h1-8,13H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZQYLBVMZGIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061767 | |

| Record name | N-(2-Pyridylmethyl)pyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,2'-Dipicolylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1539-42-0 | |

| Record name | Bis(2-pyridylmethyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dipicolylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dipicolylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinemethanamine, N-(2-pyridinylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Pyridylmethyl)pyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-pyridylmethyl)pyridine-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIPICOLYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P978WAD4KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2,2'-Dipicolylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dipicolylamine (DPA) is a versatile tridentate ligand integral to coordination chemistry and finds extensive application in various fields, including the development of therapeutic and diagnostic agents. Its synthesis and purification are critical steps in ensuring the quality and efficacy of its downstream applications. This technical guide provides a comprehensive overview of the two primary synthetic routes to this compound: alkylation and reductive amination. Detailed experimental protocols for each method are presented, alongside a comparative analysis of their yields and purities. Furthermore, this guide outlines rigorous purification protocols, including vacuum distillation and column chromatography, to obtain high-purity DPA. Characterization data and visual workflows are included to support researchers in the successful synthesis and purification of this important compound.

Introduction

This compound, also known as bis(2-pyridylmethyl)amine, is a C2-symmetric secondary amine featuring two picolyl groups attached to a central nitrogen atom. This arrangement allows it to act as a versatile tridentate ligand, forming stable complexes with a wide range of metal ions. The resulting metallo-complexes exhibit diverse chemical and physical properties, making them valuable in catalysis, materials science, and particularly in the biomedical field for applications such as sensing, imaging, and therapeutics.

The synthesis of high-purity this compound is paramount for its effective use. This guide details the two most common and effective synthetic methodologies: the alkylation of 2-(aminomethyl)pyridine with 2-(chloromethyl)pyridine and the reductive amination of 2-pyridinecarboxaldehyde with 2-(aminomethyl)pyridine.

Synthesis of this compound

Two principal synthetic pathways are commonly employed for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment.

Synthesis via Alkylation

This method involves the direct alkylation of 2-(aminomethyl)pyridine with a 2-picolyl halide, typically 2-(chloromethyl)pyridine. The reaction proceeds via a nucleophilic substitution mechanism.

Reaction Scheme:

Characterization of 2,2'-Dipicolylamine using NMR and IR spectroscopy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2,2'-Dipicolylamine (DPA) is a versatile tridentate ligand known for its strong chelating properties with a variety of metal ions. This characteristic makes it a valuable building block in the synthesis of metal complexes with potential applications in catalysis, bioinorganic chemistry, and medicinal chemistry, including the development of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering detailed experimental protocols and data interpretation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum is characterized by signals corresponding to the aromatic protons of the two pyridine rings, the methylene protons of the bridging CH₂ groups, and the amine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum of this compound will show signals for the carbons of the pyridine rings and the methylene bridge. Due to the symmetry of the molecule, the number of observed signals is less than the total number of carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] The IR spectrum of this compound displays characteristic absorption bands corresponding to N-H, C-H, C=N, and C=C bonds.[2]

Data Presentation

The following tables summarize the key quantitative data obtained from the NMR and IR spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.55-8.57 | m | 2H | H6, H6' (Pyridine) |

| 7.60-7.67 | m | 2H | H4, H4' (Pyridine) |

| 7.36 | d, J = 7.74 Hz | 2H | H3, H3' (Pyridine) |

| 7.13-7.18 | m | 2H | H5, H5' (Pyridine) |

| 3.98 | s | 4H | -CH₂- |

| 2.64 | br s | 1H | -NH- |

| Solvent: CDCl₃, Reference: TMS (0 ppm)[3] |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~159 | C2, C2' (Pyridine) |

| ~149 | C6, C6' (Pyridine) |

| ~136 | C4, C4' (Pyridine) |

| ~122 | C3, C3' (Pyridine) |

| ~121 | C5, C5' (Pyridine) |

| ~54 | -CH₂- |

| Note: The chemical shifts are approximate and based on typical values for similar structures. The exact values can vary depending on the solvent and experimental conditions. |

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Sharp | N-H Stretch (Secondary Amine)[2] |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2850-2960 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| 1590-1610 | Strong | C=N and C=C Stretching (Pyridine Ring) |

| 1430-1480 | Medium | C=C Stretching (Pyridine Ring) |

| 1250-1335 | Medium-Strong | Aromatic C-N Stretch[2] |

| 665-910 | Strong, Broad | N-H Wag (Secondary Amine)[2] |

| Sample preparation: ATR-FTIR of neat liquid or a thin film. |

Experimental Protocols

NMR Spectroscopy

Sample Preparation

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.[4]

-

For air- or moisture-sensitive applications, use degassed solvents and prepare the sample under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[5]

-

If necessary, filter the solution to remove any particulate matter.[5]

Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using proton decoupling. A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[4]

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy (ATR-FTIR)

Sample Preparation

-

Ensure the ATR crystal is clean and a background spectrum has been collected.

-

Place a small drop of liquid this compound directly onto the ATR crystal. For solid samples, a small amount of the solid is placed on the crystal and pressure is applied to ensure good contact.

Data Acquisition

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[6]

-

After data collection, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone).

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2'-Dipicolylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dipicolylamine (DPA), also known as bis(2-pyridylmethyl)amine, is a versatile tridentate ligand with the chemical formula C₁₂H₁₃N₃.[1] Its structure, featuring a central secondary amine linking two picolyl moieties, makes it an exceptional chelating agent for a wide array of metal ions, particularly transition metals.[2] This property has led to its extensive application in coordination chemistry, catalysis, the development of fluorescent sensors, and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, supplemented with experimental protocols and graphical representations of its functional mechanisms.

Chemical Properties

This compound is typically a yellow liquid or a white to off-white solid with a faint odor.[1][2] It is soluble in many polar organic solvents and partially miscible with water.[3] The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₃N₃ | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| CAS Number | 1539-42-0 | |

| Appearance | Yellow liquid or white to off-white solid | [2] |

| Boiling Point | 139-141 °C at 1 mmHg | [3] |

| Density | 1.107 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.578 | [3] |

| pKa (predicted) | 5.89 ± 0.20 | [4] |

| Solubility | Partially miscible in water; Soluble in methanol, acetonitrile, DMSO | [3][5] |

Spectroscopic Data

¹H NMR (270 MHz, CDCl₃, TMS):

-

δ 8.55-8.57 (m, 2H, Py-H6)

-

δ 7.60-7.67 (m, 2H, Py-H4)

-

δ 7.36 (d, J = 7.74 Hz, 2H, Py-H3)

-

δ 7.13-7.18 (m, 2H, Py-H5)

-

δ 3.98 (s, 4H, CH₂)

-

δ 2.64 (brs, 1H, NH)[6]

¹³C NMR data is also available, with key shifts for the pyridine and methylene carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks for N-H and C-H stretching, as well as aromatic C=C and C=N stretching vibrations, consistent with its molecular structure.

Reactivity and Applications

The reactivity of this compound is dominated by the lone pair of electrons on its three nitrogen atoms, which act as Lewis basic sites for coordination with metal ions.

Chelation and Coordination Chemistry

As a tridentate ligand, this compound forms stable five-membered chelate rings with metal ions. The three nitrogen atoms coordinate to the metal center in a meridional fashion. This coordination significantly influences the electronic and steric properties of the metal center, which is the basis for its diverse applications.

Catalysis

Metal complexes of this compound are effective catalysts for a variety of organic transformations, including C-C bond formation reactions. The ligand can be modified to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.

Fluorescent Sensing

Derivatives of this compound are widely used in the design of fluorescent sensors for metal ions, most notably Zn²⁺. The sensing mechanism often relies on an intramolecular charge transfer (ICT) process. In the free ligand (the sensor), the fluorescence is typically quenched. Upon binding to the target metal ion, the ICT process is modulated, leading to a significant enhancement in fluorescence intensity, allowing for the detection and quantification of the metal ion.[7][8]

Experimental Protocols

Synthesis of this compound

This procedure is a representative method for the synthesis of this compound via the alkylation of 2-picolylamine with 2-(chloromethyl)pyridine.

Materials:

-

2-Picolylamine

-

2-(Chloromethyl)pyridine hydrochloride

-

Sodium hydroxide (or another suitable base)

-

Anhydrous solvent (e.g., acetonitrile, THF)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picolylamine (1.0 equivalent) in the anhydrous solvent.

-

Add a base such as powdered sodium hydroxide or potassium carbonate (approximately 2.2 equivalents) to the solution.

-

In a separate container, dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in the same anhydrous solvent.

-

Slowly add the 2-(chloromethyl)pyridine solution to the stirring solution of 2-picolylamine and base at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the pure product.

Synthesis of a Zinc(II) Complex: [ZnCl₂(dpa)]

This protocol describes the synthesis of a common zinc(II) complex of this compound.

Materials:

-

This compound (dpa)

-

Zinc(II) chloride (ZnCl₂), anhydrous

-

Ethanol or methanol

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol in a small flask with stirring.

-

In a separate flask, dissolve anhydrous zinc(II) chloride (1.0 equivalent) in ethanol. Gentle warming may be necessary to facilitate dissolution.

-

Slowly add the zinc(II) chloride solution to the stirring solution of this compound at room temperature.

-

A precipitate of the [ZnCl₂(dpa)] complex should form immediately or upon stirring for a short period.

-

Continue stirring the mixture for approximately 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether.

-

Dry the white crystalline product in a vacuum desiccator.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Conclusion

This compound is a cornerstone ligand in coordination chemistry with a rich and expanding repertoire of applications. Its well-defined chemical properties and predictable reactivity make it an invaluable tool for researchers in catalysis, materials science, and drug development. The straightforward synthesis of both the ligand and its metal complexes, coupled with the tunability of its structure, ensures that this compound will continue to be a subject of intense scientific investigation and a key component in the design of novel functional molecules.

References

- 1. Bis(2-pyridylmethyl)amine | C12H13N3 | CID 73759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 1539-42-0 [chemicalbook.com]

- 4. This compound, CasNo.1539-42-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 5. Bis(2-pyridyl)methylbis(2-pyridylmethyl)amine | C23H21N5 | CID 11468171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Responsive mechanism and molecular design of di-2-picolylamine-based two-photon fluorescent probes for zinc ions [cpb.iphy.ac.cn]

- 8. Responsive mechanism and molecular design of di-2-picolylamine-based two-photon fluorescent probes for zinc ions [cpb.iphy.ac.cn]

Solubility Profile of 2,2'-Dipicolylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,2'-Dipicolylamine, a versatile chelating agent and building block in coordination chemistry and drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes known values and provides qualitative assessments in a range of common organic solvents. Furthermore, a detailed experimental protocol for determining the solubility of this compound is presented, alongside a workflow visualization to guide researchers in generating specific data for their applications.

Introduction

This compound, also known as di-(2-picolyl)amine (DPA), is a tridentate ligand widely employed in the synthesis of metal complexes with applications in catalysis, sensing, and medicinal chemistry. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, formulation, and biological screening. This guide aims to consolidate the available solubility information and provide practical methodologies for its experimental determination.

Solubility Data

Quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively reported in peer-reviewed literature. The following table summarizes the available quantitative and qualitative data. Qualitative assessments are based on published statements and the chemical principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.

| Solvent Class | Solvent | Molecular Formula | Polarity (Dielectric Constant) | Solubility | Notes |

| Polar Protic | Water | H₂O | 80.1 | ~17.0 g/100 mL (at 25 °C) | Partially miscible. |

| Methanol | CH₃OH | 32.7 | Soluble | Known to be a suitable solvent.[1] | |

| Ethanol | C₂H₅OH | 24.5 | Soluble | Generally soluble in alcohols. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Soluble | Known to be a suitable solvent.[1] |

| Acetonitrile (ACN) | CH₃CN | 37.5 | Soluble | Known to be a suitable solvent.[1] | |

| Acetone | (CH₃)₂CO | 20.7 | Likely Soluble | As a polar aprotic solvent, it is expected to dissolve this compound. | |

| Nonpolar | Toluene | C₇H₈ | 2.4 | Likely Sparingly Soluble/Insoluble | Significant difference in polarity suggests low solubility. |

| Hexane | C₆H₁₄ | 1.9 | Likely Insoluble | The nonpolar nature of hexane makes it a poor solvent for the polar this compound. |

Note: "Soluble" indicates that a significant amount of this compound can be dissolved. "Likely Soluble/Insoluble" are predictions based on chemical principles and require experimental verification.

Experimental Protocol for Solubility Determination

The following protocol describes a general method for determining the solubility of this compound in a given organic solvent at a specific temperature.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

-

Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., measure absorbance at a specific wavelength for UV-Vis or peak area for HPLC).

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

3.3. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected solvents before starting the experiment.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While this compound is generally soluble in polar organic solvents, precise quantitative data remains scarce. The information and experimental protocol provided in this guide offer a foundational understanding for researchers and professionals in drug development. It is recommended to experimentally determine the solubility of this compound in specific solvent systems to ensure accuracy and reproducibility in research and development activities.

References

Unveiling the Three-Dimensional Architecture of 2,2'-Dipicolylamine: A Technical Guide to its Crystal Structure Analysis

For Immediate Release

A comprehensive understanding of the three-dimensional structure of 2,2'-Dipicolylamine, a crucial ligand in coordination chemistry and a building block for various chemical sensors and catalysts, is paramount for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth analysis of its crystal structure, supported by detailed experimental protocols and data presentation, to facilitate its application in diverse scientific fields.

Core Crystallographic Data

The crystal structure of this compound (C₁₂H₁₃N₃) has been determined through single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in Table 1. This data provides the fundamental lattice parameters and symmetry information of the crystalline solid.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃N₃ |

| Formula Weight | 199.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.45(3) |

| b (Å) | 5.88(2) |

| c (Å) | 17.19(5) |

| α (°) | 90 |

| β (°) | 99.8(2) |

| γ (°) | 90 |

| Volume (ų) | 1041(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.27 |

Molecular Geometry: Bond Lengths and Angles

The precise arrangement of atoms within the this compound molecule in the crystalline state is defined by its bond lengths and angles. This geometric information is critical for understanding the ligand's conformational preferences and its coordination behavior with metal ions. Selected intramolecular distances and angles are detailed in Tables 2 and 3, respectively.

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| N(1)-C(1) | 1.35(2) |

| N(1)-C(5) | 1.36(2) |

| N(2)-C(6) | 1.48(2) |

| N(2)-C(7) | 1.47(2) |

| N(3)-C(8) | 1.34(2) |

| N(3)-C(12) | 1.36(2) |

| C(5)-C(6) | 1.51(2) |

| C(7)-C(8) | 1.52(2) |

Table 3: Selected Bond Angles for this compound

| Angle | Degree (°) |

| C(1)-N(1)-C(5) | 118(1) |

| C(6)-N(2)-C(7) | 111(1) |

| C(8)-N(3)-C(12) | 118(1) |

| N(1)-C(5)-C(6) | 122(1) |

| N(2)-C(6)-C(5) | 112(1) |

| N(2)-C(7)-C(8) | 113(1) |

| N(3)-C(8)-C(7) | 122(1) |

Experimental Protocols

A reproducible and detailed methodology is essential for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following sections outline the synthesis and crystallization procedures for this compound.

Synthesis of this compound via Reductive Amination

This compound can be synthesized through the reductive amination of 2-pyridinecarboxaldehyde with 2-picolylamine.

Materials:

-

2-Pyridinecarboxaldehyde

-

2-Picolylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure:

-

To a solution of 2-pyridinecarboxaldehyde (1 equivalent) in 1,2-dichloroethane, add 2-picolylamine (1 equivalent).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford pure this compound as a yellow oil.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation.

Materials:

-

Purified this compound

-

Diethyl ether

-

Hexane

-

Small vial or test tube

Procedure:

-

Dissolve a small amount of purified this compound in a minimal amount of diethyl ether in a clean vial.

-

Slowly add hexane dropwise until the solution becomes slightly turbid.

-

Add a few more drops of diethyl ether to redissolve the precipitate and obtain a clear solution.

-

Cover the vial with parafilm and pierce a few small holes in the parafilm with a needle.

-

Allow the solvent to evaporate slowly in a vibration-free environment at room temperature.

-

Colorless, prism-shaped single crystals should form over a period of several days to a week.

Experimental Workflow Visualization

The overall process from synthesis to crystal structure determination can be visualized as a streamlined workflow.

Quantum Chemical Blueprint of 2,2'-Dipicolylamine: A Technical Guide for Researchers

An In-depth Analysis of the Structural, Vibrational, and Electronic Properties of a Versatile Chelating Agent

This technical guide provides a comprehensive overview of the quantum chemical calculations for 2,2'-Dipicolylamine (DPA), a versatile tridentate ligand extensively used in coordination chemistry and of significant interest to researchers, scientists, and drug development professionals. This document details the theoretical and experimental spectroscopic properties of DPA, offering a foundational understanding of its molecular structure and reactivity.

Molecular Structure and Geometry

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure of this compound. The optimized geometry provides crucial insights into bond lengths, bond angles, and dihedral angles, which govern the molecule's conformation and its interaction with metal ions.

Computational Methodology:

The geometric optimization of this compound is typically performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a suitable basis set, commonly 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. The process involves finding the minimum energy conformation of the molecule in the gas phase.

Below is a table summarizing the key calculated geometrical parameters for this compound.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-C (pyridine ring) | 1.39 - 1.40 |

| C-N (pyridine ring) | 1.33 - 1.34 | |

| C-C (methylene bridge) | 1.51 | |

| C-N (amine) | 1.46 | |

| N-H (amine) | 1.01 | |

| **Bond Angles (°) ** | C-N-C (pyridine ring) | 117 - 118 |

| C-C-N (pyridine ring) | 123 - 124 | |

| C-N-C (amine) | 112 | |

| H-N-C (amine) | 110 | |

| Dihedral Angles (°) | C-C-N-C (torsion) | Variable, defining conformation |

Vibrational Spectroscopy: A Duet of Theory and Experiment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Theoretical calculations of these spectra are invaluable for the assignment of experimental bands and for a deeper understanding of the molecular vibrations.

Computational Protocol for Vibrational Frequencies:

Following geometry optimization, the harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The calculation of the second derivatives of the energy with respect to the nuclear coordinates yields the force constants and, subsequently, the vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model.

The calculated and experimental vibrational frequencies for key functional groups of this compound are presented below.

Table 2: Key Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| N-H Stretch (amine) | ~3350 | ~3360 | Not prominent |

| C-H Stretch (aromatic) | 3050 - 3100 | 3055, 3010 | 3060 |

| C-H Stretch (methylene) | 2850 - 2950 | 2920, 2850 | 2925 |

| C=C/C=N Stretch (pyridine) | 1400 - 1600 | 1590, 1570, 1475, 1435 | 1595, 1575 |

| CH₂ Scissoring | ~1450 | 1455 | 1450 |

| N-H Bending | ~1600 | 1605 | Not prominent |

| Ring Breathing | ~1000 | 995 | 1000 |

Workflow for Correlating Theoretical and Experimental Spectra:

Navigating the Landscape of Research-Grade 2,2'-Dipicolylamine: A Technical Guide to Commercial Sources and Purity Assessment

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success and reproducibility of their work. 2,2'-Dipicolylamine, a versatile tridentate ligand, is a critical component in various research applications, from the synthesis of metal complexes to the development of fluorescent sensors. This in-depth technical guide provides a comprehensive overview of the commercial sources of research-grade this compound, typical purity specifications, and detailed methodologies for its rigorous purity assessment.

Commercial Availability and Purity Specifications

This compound is commercially available from a range of chemical suppliers, catering to the diverse needs of the research community. The purity of the commercially available compound typically ranges from 95% to over 99%. For most research applications, a purity of 98% or higher is recommended to minimize the interference of impurities in experimental outcomes.

Below is a summary of representative commercial suppliers and their typical product specifications. It is important to note that this is not an exhaustive list, and researchers should always consult the supplier's certificate of analysis for batch-specific data.

| Supplier | Stated Purity | Analytical Method(s) Mentioned |

| Sigma-Aldrich | ≥97% | Not specified on product page |

| TCI America | >98.0% | GC |

| Chemodex | ≥95% (GC) | GC, ¹H-NMR |

| Shanghai Minstar Chemical Co., Ltd. | 99% | Not specified on product page |

| HANGZHOU LEAP CHEM CO., LTD. | Industrial Grade | Not specified on product page |

Potential Impurities in Commercial this compound

The synthesis of this compound, commonly prepared via the alkylation of 2-picolylamine with 2-(chloromethyl)pyridine or through reductive amination of 2-picolylamine and pyridine-2-carboxaldehyde, can lead to the formation of several potential impurities. Understanding these potential side-products is crucial for developing robust analytical methods for purity assessment.

Common Synthesis-Related Impurities:

-

Unreacted Starting Materials: Residual 2-picolylamine and 2-(chloromethyl)pyridine (or its precursors).

-

Over-alkylation Product: Tris(2-picolyl)amine, formed by the reaction of this compound with another molecule of 2-(chloromethyl)pyridine.

-

Positional Isomers: Impurities arising from the use of starting materials containing other picolyl isomers (e.g., 3- or 4-picolylamine).

-

Oxidation Products: Pyridine-2-carboxylic acid or related compounds, which can form if the reaction conditions are not strictly controlled.

-

Solvent Residues: Residual solvents from the synthesis and purification process.

Experimental Protocols for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity assessment of this compound, ensuring the identification and quantification of a wide range of potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound. The spectrum provides a unique fingerprint of the molecule, and the integration of signals can be used for quantitative analysis.

¹H NMR Spectrum of this compound: A typical ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the pyridine and methylene protons.[1]

-

δ 8.55-8.57 (m, 2H): Protons at the 6-position of the pyridine rings.

-

δ 7.60-7.67 (m, 2H): Protons at the 4-position of the pyridine rings.

-

δ 7.36 (d, J = 7.74 Hz, 2H): Protons at the 3-position of the pyridine rings.

-

δ 7.13-7.18 (m, 2H): Protons at the 5-position of the pyridine rings.

-

δ 3.98 (s, 4H): Methylene protons (-CH₂-).

-

δ 2.64 (brs, 1H): Amine proton (-NH-).

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Solvent: CDCl₃.

-

Internal Standard: 1,3,5-trimethoxybenzene.

-

Number of Scans: 16 or more to ensure a good signal-to-noise ratio.

-

Relaxation Delay (d1): 5 seconds or longer to ensure full relaxation of all protons for accurate integration.

-

-

Data Analysis:

-

Integrate the characteristic signals of this compound and the internal standard.

-

Calculate the purity based on the relative integrals and the known amount of the internal standard.

-

Analyze the spectrum for the presence of any impurity signals and, if possible, identify their structures based on their chemical shifts and coupling patterns.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for assessing the purity of this compound and separating it from closely related impurities. A reverse-phase method is typically employed.

Experimental Protocol for HPLC Analysis:

-

Instrumentation:

-

HPLC system with a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).

-

Prepare a series of dilutions to determine the limit of detection (LOD) and limit of quantification (LOQ).

-

-

Data Analysis:

-

Determine the retention time of the main peak corresponding to this compound.

-

Identify and quantify any impurity peaks.

-

Calculate the purity of the sample using the area normalization method.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for identifying and quantifying volatile and semi-volatile impurities in this compound.

Experimental Protocol for GC-MS Analysis:

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-450.

-

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Search the mass spectra of any impurity peaks against a spectral library (e.g., NIST) for identification.

-

Quantify impurities using an internal or external standard method.

-

Quality Assurance Workflow for New Batches

To ensure the consistency and reliability of research data, it is essential to implement a robust quality assurance workflow for every new batch of this compound received.[2][3]

References

An In-depth Technical Guide to the Safe Handling of 2,2'-Dipicolylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,2'-Dipicolylamine, a versatile ligand in coordination chemistry with applications in the synthesis of metal complexes and as a catalyst. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to implement appropriate safety measures. The compound is a skin, eye, and respiratory irritant.[1][2][3] Ingestion may be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[2]

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1539-42-0 | [1][4] |

| Molecular Formula | C₁₂H₁₃N₃ | [1][5] |

| Molecular Weight | 199.25 g/mol | [1][5] |

| Appearance | Yellow liquid | [1][3] |

| Boiling Point | 139-141 °C at 1 mmHg | [4][6] |

| Density | 1.107 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.578 | [4] |

| Solubility | Partially miscible in water. | [4][6] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD50 (Lethal Dose, 50%) | Data not available | - | - | [7] |

| LC50 (Lethal Concentration, 50%) | Data not available | - | - | - |

| Primary Hazards | Acute Toxic, Irritant | - | - | [1] |

Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[7]

Table 3: Occupational Exposure Limits

| Agency | Limit | Reference |

| OSHA (PEL) | Not established | [7][8] |

| ACGIH (TLV) | Not established | [7][8] |

| NIOSH (REL) | Not established | [7][8] |

Experimental Protocols

Strict adherence to the following protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is the minimum requirement:

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[7][8] A face shield should be worn where there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use.[7]

-

Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. Full-body protection may be required for large quantities or in case of a significant spill.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

Handling and Storage

-

Handling:

-

Work in a designated, well-ventilated area, such as a chemical fume hood.

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2]

-

Use dispensing tools (e.g., pipettes, spatulas) to avoid direct contact.

-

Ground and bond containers when transferring material to prevent static discharge.[8]

-

Wash hands thoroughly after handling.[7]

-

-

Storage:

Spill and Emergency Procedures

-

Spill Cleanup:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in section 3.1.

-

For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[7]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

For large spills, contact your institution's environmental health and safety department immediately.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

-

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[7]

Visualizations

The following diagrams illustrate key safety workflows and concepts for handling this compound.

Caption: Experimental workflow for safely handling this compound.

Caption: Hierarchy of controls for minimizing exposure to this compound.

References

- 1. Bis(2-pyridylmethyl)amine | C12H13N3 | CID 73759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound, CasNo.1539-42-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | 1539-42-0 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Basic Coordination Chemistry of 2,2'-Dipicolylamine with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dipicolylamine (DPA) is a versatile tridentate ligand renowned for its ability to form stable complexes with a wide array of transition metals. This technical guide provides a comprehensive overview of the fundamental coordination chemistry of DPA, focusing on its interactions with key transition metals. The document details the synthesis, structure, and spectroscopic properties of these complexes. Special emphasis is placed on their potential applications in drug development, particularly in the design of novel anticancer agents, with an exploration of the underlying signaling pathways. This guide aims to serve as a valuable resource for researchers and professionals in the fields of coordination chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound, a symmetrical secondary amine featuring two pyridyl moieties, is a highly versatile N-donor ligand in coordination chemistry.[1] Its tridentate nature allows it to form stable five-membered chelate rings with transition metal ions, contributing to the overall stability of the resulting complexes.[1] The flexible coordination behavior of DPA, coupled with the ability to modify its amine proton, has led to the development of a diverse range of metal complexes with unique structural and electronic properties.[2] These properties have rendered DPA-metal complexes promising candidates for various applications, including catalysis, sensing, and, most notably, medicinal chemistry.[1][2] This guide will delve into the core principles of DPA's coordination with first-row transition metals, providing a detailed examination of their synthesis, structural characteristics, and spectroscopic signatures, with a particular focus on their relevance to drug development.

Coordination Chemistry of DPA with Transition Metals

The coordination of DPA to transition metals is primarily through the two pyridine nitrogen atoms and the central secondary amine nitrogen, acting as a meridional tridentate ligand. However, bidentate coordination has also been observed.[3] The resulting coordination geometry is highly dependent on the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands. Common geometries include distorted trigonal bipyramidal and pseudo-octahedral.[4]

Structural Data

The structural parameters of DPA-transition metal complexes provide valuable insights into their stability and reactivity. X-ray crystallography has been instrumental in elucidating the precise coordination environment around the metal center. Below is a summary of representative structural data for DPA complexes with common transition metals.

| Metal Ion | Complex | Coordination Geometry | M-Namine (Å) | M-Npyridine (Å) | Key Bond Angles (°) | Reference |

| Cu(II) | [Cu(DPA)Cl₂] | Distorted Square Pyramidal | 2.05 - 2.10 | 1.99 - 2.02 | Npy-Cu-Npy: ~150-160 | [5] |

| Ni(II) | [Ni(DPA)Cl₂] | Distorted Trigonal Bipyramidal | ~2.03 | ~2.10 | Npy-Ni-Npy: ~145-155 | [6] |

| Co(II) | [Co(DPA)Cl₂] | Distorted Trigonal Bipyramidal | ~2.05 | ~2.15 | Npy-Co-Npy: ~140-150 | [7] |

| Zn(II) | [Zn(DPA)Cl₂] | Distorted Trigonal Bipyramidal | 2.10 - 2.15 | 2.05 - 2.10 | Npy-Zn-Npy: ~151 | [4] |

Note: The bond lengths and angles are approximate ranges compiled from various sources and can vary depending on the specific crystal structure.

Stability of DPA-Metal Complexes

Experimental Protocols

General Synthesis of [M(DPA)Cl₂] (M = Cu, Ni, Co, Zn)

This protocol provides a general method for the synthesis of dichloro(this compound)metal(II) complexes.

Materials:

-

This compound (DPA)

-

Metal(II) chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

-

Ethanol or Methanol

Procedure:

-

Dissolve 1 mmol of this compound in 20 mL of ethanol or methanol with stirring.

-

In a separate flask, dissolve 1 mmol of the respective metal(II) chloride salt in 20 mL of the same solvent.

-

Slowly add the metal salt solution to the DPA solution with continuous stirring.

-

A precipitate will typically form immediately or upon a short period of stirring (approximately 1-2 hours) at room temperature.

-

Continue stirring the mixture for an additional 2-4 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with a small amount of cold ethanol or methanol, followed by diethyl ether.

-

Dry the product in a desiccator over anhydrous CaCl₂ or under vacuum.

Purification Techniques

Recrystallization:

Recrystallization is a primary method for purifying solid DPA-metal complexes.[5][6][12][13][14]

-

Solvent Selection: Choose a solvent or solvent mixture in which the complex has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents include methanol, ethanol, acetonitrile, or mixtures with water or diethyl ether.

-

Dissolution: Dissolve the crude complex in a minimal amount of the boiling solvent to create a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum.

Column Chromatography:

For some neutral DPA-metal complexes, silica gel column chromatography can be an effective purification method.[15][16][17][18]

-

Stationary Phase: Use silica gel as the stationary phase. For acid-sensitive complexes, the silica gel can be deactivated by pre-treating with a solvent system containing a small amount of triethylamine.[16]

-

Eluent Selection: Determine a suitable solvent system (eluent) using thin-layer chromatography (TLC) to achieve good separation of the desired complex from impurities. A typical starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).

-

Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, less polar eluent.

-

Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

-

Elution: Gradually increase the polarity of the eluent to move the components down the column at different rates.

-

Fraction Collection: Collect the fractions as they elute from the column and analyze them by TLC to identify the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified complex.

Spectroscopic Characterization

UV-Vis Spectroscopy:

UV-Vis spectroscopy is used to study the electronic transitions within the DPA-metal complexes.[14]

-

Sample Preparation: Prepare a solution of the complex in a suitable UV-transparent solvent (e.g., methanol, ethanol, acetonitrile, or water) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a spectrophotometer.

-

Analysis: The spectra of d-block metal complexes often show d-d transitions in the visible region and more intense charge-transfer (CT) bands (ligand-to-metal, LMCT, or metal-to-ligand, MLCT) in the UV or near-UV region.[16] The position and intensity of these bands are sensitive to the metal ion, its coordination geometry, and the solvent.[14][17]

NMR Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic DPA complexes in solution. For paramagnetic complexes, the chemical shifts and line broadening provide insights into the electronic structure.[3][19]

-

Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analysis: In diamagnetic complexes (e.g., Zn(II)), coordination to the metal typically causes a downfield shift of the ligand's proton and carbon signals. For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), the signals can be significantly shifted (either upfield or downfield) and broadened due to the interaction with the unpaired electrons of the metal ion.[19]

Applications in Drug Development: Anticancer Mechanisms

DPA-transition metal complexes have emerged as promising candidates for the development of novel anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through various cellular pathways.

Topoisomerase Inhibition and DNA Damage Response

Several transition metal complexes have been shown to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription.[1][2][20] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, which in turn triggers a DNA damage response (DDR).[1][2][19][21][22] This response can ultimately lead to cell cycle arrest and apoptosis.[2][19] The tumor suppressor protein p53 plays a critical role in this process by transcribing pro-apoptotic genes.[3][4][20][23][24]

Caspase-Mediated Apoptosis

Apoptosis is executed by a family of proteases called caspases. DPA-metal complexes can induce apoptosis by activating the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of the initiator caspase-9.[25][26][27][28] Caspase-9 then activates the executioner caspase-3, which cleaves various cellular substrates, leading to the dismantling of the cell.[25][26][27][28]

Conclusion

The coordination chemistry of this compound with transition metals offers a rich and diverse field of study with significant implications for drug development. The ability to systematically tune the steric and electronic properties of these complexes by varying the metal center and ancillary ligands provides a powerful platform for designing compounds with specific biological activities. The insights into their synthesis, structural features, and mechanisms of action presented in this guide are intended to facilitate further research and development in this exciting area. The exploration of DPA-metal complexes as potential anticancer agents, through mechanisms such as topoisomerase inhibition and the induction of caspase-mediated apoptosis, highlights their therapeutic potential and underscores the importance of continued investigation into their complex biological interactions.

Experimental Workflow Overview

References

- 1. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-Based Anticancer Complexes and p53: How Much Do We Know? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mt.com [mt.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. scispace.com [scispace.com]

- 9. makhillpublications.co [makhillpublications.co]

- 10. Potentiometric Studies of Stability Constants and Speciation of Binary and Ternary Complexes of Metal (II) Ions with Amino Acids and Thiobarbituric Acid, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 11. ias.ac.in [ias.ac.in]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. web.uvic.ca [web.uvic.ca]

- 16. Purification [chem.rochester.edu]

- 17. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 18. coordination compounds - Can we do column chromatography for the purification of metal complexs? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 19. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. p53-dependent apoptosis modulates the cytotoxicity of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Differential and common DNA repair pathways for topoisomerase I- and II-targeted drugs in a genetic DT40 repair cell screen panel - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metal-Based Anticancer Complexes and p53: How Much Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 27. hardylab.chem.umass.edu [hardylab.chem.umass.edu]

- 28. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Protonation States and pKa Values of 2,2'-Dipicolylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the protonation states and corresponding acid dissociation constants (pKa values) of 2,2'-Dipicolylamine (DPA), a versatile tridentate ligand extensively used in coordination chemistry and the development of chemical sensors. Understanding the protonation behavior of DPA is critical for controlling its metal-binding properties and for the rational design of novel molecules in various applications, including drug development.

Core Concepts: Protonation of this compound

This compound possesses three nitrogen atoms that can be protonated: two pyridine nitrogens and one central secondary amine nitrogen. The protonation occurs in a stepwise manner, and each step is characterized by a specific pKa value. In its fully deprotonated form, DPA is a neutral molecule. As the pH of the solution decreases, the nitrogen atoms sequentially accept protons. Structural studies have indicated that for a single protonation event, the central secondary amine nitrogen is the first to be protonated[1]. In its triprotonated state, all three nitrogen atoms carry a proton[1].

Quantitative Data: pKa Values of this compound

The acid dissociation constants for this compound have been determined experimentally. The reported values are summarized in the table below.

| Protonation Step | pKa Value | Experimental Conditions | Reference |

| pK1 | 7.30 ± 0.02 | 25°C, ionic strength of 0.10 in KNO₃ | [2] |

| pK2 | 2.60 ± 0.02 | 25°C, ionic strength of 0.10 in KNO₃ | [2] |

| pK3 | 1.12 ± 0.04 | 25°C, ionic strength of 0.10 in KNO₃ | [2] |

These pKa values correspond to the following equilibria:

-

pK1 = 7.30: [DPA-H]⁺ ⇌ DPA + H⁺

-

pK2 = 2.60: [DPA-H₂]²⁺ ⇌ [DPA-H]⁺ + H⁺

-

pK3 = 1.12: [DPA-H₃]³⁺ ⇌ [DPA-H₂]²⁺ + H⁺

Experimental Protocols: Determination of pKa Values

The pKa values of this compound are typically determined by potentiometric titration. This method involves the gradual addition of a standardized acid or base to a solution of the compound while monitoring the pH.

General Protocol for Potentiometric Titration

A generalized protocol for the determination of pKa values, based on established methodologies, is as follows[3][4][5]:

-

Preparation of Solutions:

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements[3].

-

-

Titration Procedure:

-

Place a known volume of the this compound solution into a titration vessel.

-

To ensure a controlled and inert environment, purge the solution with nitrogen gas to remove dissolved carbon dioxide[3][5].

-

Add the background electrolyte solution to maintain constant ionic strength.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Acidify the sample solution with the standardized strong acid to a low starting pH (e.g., pH 1.8-2.0) to ensure all basic sites are protonated[3][5].

-

Begin the titration by adding small, precise increments of the standardized strong base.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until a high pH is reached (e.g., pH 12-12.5) to ensure all acidic protons have been removed[3][5].

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa values can be determined from the inflection points of the titration curve. The inflection point corresponds to the volume at which half of the acidic or basic group has been neutralized.

-

Alternatively, the pKa values can be calculated from the pH at the half-neutralization point.

-

For more accurate determination, the first or second derivative of the titration curve can be plotted, where the peaks or zero crossings, respectively, correspond to the equivalence points.

-

Visualization of Protonation States

The following diagrams illustrate the logical workflow for determining the protonation states of this compound and the stepwise protonation sequence.

Caption: Experimental workflow for determining pKa values.

Caption: Stepwise protonation sequence of this compound.

References

Methodological & Application

Synthesis of Metal Complexes Using 2,2'-Dipicolylamine as a Tridentate Ligand: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes utilizing the versatile tridentate ligand, 2,2'-Dipicolylamine (DPA). These complexes have garnered significant interest in medicinal and materials chemistry due to their diverse applications, including as potential anticancer agents, imaging probes, and catalysts.

Introduction to this compound (DPA) Metal Complexes

This compound is a flexible NNN-tridentate ligand that readily forms stable complexes with a wide range of transition metals. The coordination of DPA to a metal center can significantly influence the metal's redox properties, lipophilicity, and biological activity. The resulting complexes often exhibit unique geometries and electronic properties, making them attractive candidates for various applications. In the context of drug development, DPA-metal complexes are being explored for their potential to induce cancer cell apoptosis and for their utility in diagnostic imaging.

Applications in Drug Development and Research

DPA-metal complexes have shown promise in several areas of biomedical research:

-

Anticancer Agents: Certain platinum and other transition metal complexes with DPA have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanism of action is often attributed to their ability to bind to DNA, induce oxidative stress, and trigger programmed cell death (apoptosis).

-

Imaging Probes: The incorporation of radioactive metal isotopes (e.g., 99mTc, 186/188Re) into DPA-based chelates allows for the development of radiopharmaceutical imaging agents for SPECT and PET scans. The pharmacokinetic properties of these complexes can be tuned by modifying the DPA ligand.

-

Sensors: The fluorescence of DPA and its derivatives can be quenched or enhanced upon coordination to specific metal ions, enabling the design of chemosensors for metal detection.

Experimental Protocols

The following section provides detailed protocols for the synthesis of representative DPA-metal complexes.

General Materials and Methods

Materials: this compound (DPA), metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, K₂PtCl₄), and solvents (e.g., ethanol, methanol, deionized water) should be of analytical grade and used as received.

Instrumentation: Reactions should be monitored by thin-layer chromatography (TLC). Product characterization should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Elemental analysis is recommended to confirm purity.

Protocol 1: Synthesis of [ZnCl₂(dpa)]

-

Dissolve this compound (1.0 mmol, 0.199 g) in 10 mL of ethanol in a 50 mL round-bottom flask.

-

In a separate beaker, dissolve Zinc(II) chloride (1.0 mmol, 0.136 g) in 10 mL of ethanol.

-

Slowly add the zinc chloride solution to the DPA solution while stirring at room temperature.

-

A white precipitate should form immediately.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

Collect the white precipitate by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product in a desiccator under vacuum.

Protocol 2: Synthesis of [CuCl₂(dpa)]

-

Dissolve this compound (1.0 mmol, 0.199 g) in 15 mL of methanol in a 50 mL round-bottom flask.

-

Add a solution of Copper(II) chloride dihydrate (1.0 mmol, 0.170 g) in 10 mL of methanol to the DPA solution with continuous stirring.

-

The color of the solution should change to blue-green.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Reduce the solvent volume under reduced pressure until a precipitate forms.

-

Collect the solid product by filtration, wash with a small amount of cold methanol, and then diethyl ether.

-

Dry the complex in air.

Protocol 3: Synthesis of [NiCl₂(dpa)]

-

To a solution of this compound (1.0 mmol, 0.199 g) in 20 mL of methanol, add a solution of Nickel(II) chloride hexahydrate (1.0 mmol, 0.238 g) in 10 mL of methanol.

-

Stir the resulting green solution at room temperature for 3 hours.

-

Slowly evaporate the solvent at room temperature until pale green crystals form.

-

Isolate the crystals by filtration and wash with a small amount of cold methanol.

-

Dry the product under vacuum.

Protocol 4: Synthesis of [CoCl₂(dpa)]

-

Dissolve this compound (1.0 mmol, 0.199 g) in 15 mL of ethanol.

-

Add a solution of Cobalt(II) chloride hexahydrate (1.0 mmol, 0.238 g) in 10 mL of ethanol to the DPA solution.

-

Stir the mixture at room temperature for 2 hours, during which a pink-to-purple precipitate should form.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

Dry the product in a desiccator.

Protocol 5: Synthesis of cis-[PtCl₂(dpa)]

-

Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) (1.0 mmol, 0.415 g) in 20 mL of deionized water.

-

Dissolve this compound (1.0 mmol, 0.199 g) in 10 mL of deionized water.

-

Add the DPA solution dropwise to the K₂PtCl₄ solution with vigorous stirring.

-

A yellow precipitate will form.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Collect the yellow solid by filtration, wash thoroughly with deionized water, then with a small amount of ethanol and diethyl ether.

-

Dry the product under vacuum.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for DPA-metal complexes. Note that actual values may vary depending on specific reaction conditions and ligand modifications.

Table 1: Synthesis Yields and Physical Properties

| Complex | Formula | Metal Salt Precursor | Solvent | Yield (%) | Color |

| [ZnCl₂(dpa)] | C₁₂H₁₃Cl₂N₃Zn | ZnCl₂ | Ethanol | >90 | White |

| [CuCl₂(dpa)] | C₁₂H₁₃Cl₂CuN₃ | CuCl₂·2H₂O | Methanol | 80-90 | Blue-Green |